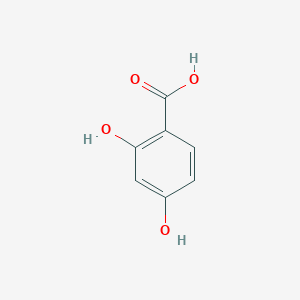

2,4-Dihydroxybenzoic Acid

Descripción

2,4-Dihydroxybenzoic acid has been reported in Solanum tuberosum, Cocos nucifera, and other organisms with data available.

RN given refers to parent cpd; structure

Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,8-9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIAFKZKHHVMJGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17289-70-2 (mono-hydrochloride salt), 41453-50-3 (lead salt) | |

| Record name | beta-Resorcylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0025074 | |

| Record name | 2,4-Dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid, hydrated white crystals with a faint phenolic odour | |

| Record name | beta-Resorcylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12314 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-Dihydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4-Dihydroxybenzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/883/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

309.00 to 310.00 °C. @ 760.00 mm Hg | |

| Record name | 2,4-Dihydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.78 mg/mL at 25 °C, soluble in hot water, organic solvents, oils, soluble (in ethanol) | |

| Record name | 2,4-Dihydroxybenzoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02839 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,4-Dihydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4-Dihydroxybenzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/883/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.0000021 [mmHg] | |

| Record name | beta-Resorcylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12314 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

89-86-1 | |

| Record name | 2,4-Dihydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Resorcylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dihydroxybenzoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02839 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,4-dihydroxybenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dihydroxybenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,4-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dihydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIHYDROXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LU39SC9JYL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-Dihydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

218 - 219 °C | |

| Record name | 2,4-Dihydroxybenzoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02839 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,4-Dihydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dihydroxybenzoic Acid: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dihydroxybenzoic acid (2,4-DHBA), also known as β-resorcylic acid, is a phenolic acid of significant interest across various scientific disciplines, including chemistry, biology, and medicine. As a dihydroxy derivative of benzoic acid, its unique chemical structure imparts a range of biological activities, from antioxidant and antimicrobial properties to a role in cellular metabolism. This technical guide provides a comprehensive overview of the chemical and physical properties, structural features, synthesis, and analysis of 2,4-DHBA. Furthermore, it delves into its biological role, particularly its involvement as a precursor in the biosynthesis of Coenzyme Q10, a critical component of the mitochondrial electron transport chain. Detailed experimental protocols and data are presented to serve as a valuable resource for researchers and professionals in drug development and related fields.

Chemical Properties and Structure

2,4-Dihydroxybenzoic acid is an organic compound with the molecular formula C₇H₆O₄. It presents as a white to off-white crystalline solid and is characterized by the presence of a carboxylic acid group and two hydroxyl groups substituted on a benzene ring at positions 2 and 4.

Identifiers and Nomenclature

| Property | Value |

| IUPAC Name | 2,4-dihydroxybenzoic acid |

| CAS Number | 89-86-1 |

| Synonyms | β-Resorcylic acid, beta-Resorcylic acid, 4-Carboxyresorcinol, p-Hydroxysalicylic acid |

| Molecular Formula | C₇H₆O₄ |

| Molecular Weight | 154.12 g/mol |

| InChI | InChI=1S/C7H6O4/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,8-9H,(H,10,11) |

| SMILES | C1=CC(=C(C=C1O)O)C(=O)O |

Physicochemical Properties

The physicochemical properties of 2,4-DHBA are crucial for its handling, formulation, and biological activity.

| Property | Value |

| Melting Point | 225-227 °C (decomposes) |

| Boiling Point | Not applicable |

| Solubility | Moderately soluble in water. Soluble in ethanol, ether, and acetone. |

| pKa₁ (Carboxylic Acid) | ~3.2 |

| pKa₂ (Phenolic OH) | ~8.9 |

| LogP | 1.48 |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of 2,4-DHBA.

In a methanolic solution, 2,4-Dihydroxybenzoic acid exhibits characteristic absorption maxima.

| λmax (nm) |

| 218 |

| 255 |

| 292 |

The IR spectrum of 2,4-DHBA shows characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3400-2500 (broad) | O-H stretch (carboxylic acid and phenols) |

| 1650 | C=O stretch (carboxylic acid) |

| 1600, 1500, 1450 | C=C stretch (aromatic ring) |

| 1250 | C-O stretch (acid/phenol) |

The ¹H and ¹³C NMR spectra provide detailed information about the structure of 2,4-DHBA.

¹H NMR (DMSO-d₆, 400 MHz):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 11.5 (broad s) | singlet | 1H | COOH |

| 10.2 (broad s) | singlet | 1H | Ar-OH |

| 9.8 (broad s) | singlet | 1H | Ar-OH |

| 7.65 | doublet | 1H | H-6 |

| 6.45 | doublet of doublets | 1H | H-5 |

| 6.35 | doublet | 1H | H-3 |

¹³C NMR (DMSO-d₆, 100 MHz):

| Chemical Shift (ppm) | Assignment |

| 171.5 | C=O |

| 162.0 | C-4 |

| 160.5 | C-2 |

| 132.0 | C-6 |

| 108.5 | C-5 |

| 105.0 | C-1 |

| 103.0 | C-3 |

Crystal Structure

X-ray crystallography studies reveal that 2,4-Dihydroxybenzoic acid crystallizes in a monoclinic system. The molecules form dimers through hydrogen bonding between the carboxylic acid groups. Further intermolecular hydrogen bonding involving the hydroxyl groups creates a three-dimensional network.

Experimental Protocols

Synthesis of 2,4-Dihydroxybenzoic Acid via Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a common and effective method for the synthesis of 2,4-DHBA from resorcinol.

-

Resorcinol

-

Sodium bicarbonate

-

Distilled water

-

Concentrated hydrochloric acid (37%)

-

Oil bath

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Beaker (500 mL)

-

Filtration apparatus (e.g., Büchner funnel)

-

Reaction Setup: In a 100 mL round-bottom flask, combine 5.9 g of resorcinol and 25 g of sodium bicarbonate.

-

Solvent Addition: Add 60 mL of distilled water to the flask and stir the mixture to dissolve the solids.

-

Heating and Reaction: Place the flask in an oil bath and heat the mixture to 95-100 °C with continuous stirring for 2 hours.

-

Completion of Reaction: After 2 hours, increase the temperature to 130 °C and reflux for an additional 15 minutes to ensure the reaction goes to completion.

-

Cooling and Transfer: Allow the flask to cool to room temperature. Transfer the contents to a 500 mL beaker, rinsing the flask with a small amount of cold distilled water to ensure complete transfer.

-

Acidification and Precipitation: Carefully and slowly add 29 mL of 37% hydrochloric acid to the beaker with stirring. This will cause the protonation of the product and its precipitation as an off-white solid. Be cautious as carbon dioxide gas will be evolved.

-

Crystallization: Allow the beaker to stand overnight to ensure complete crystallization of the 2,4-dihydroxybenzoic acid.

-

Isolation of Crude Product: Filter the precipitate using a Büchner funnel and wash the solid with a small amount of cold water.

-

Dissolution: Transfer the crude product to a beaker and add a minimal amount of hot water to dissolve the solid completely.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature, which will result in the formation of needle-shaped crystals of pure 2,4-dihydroxybenzoic acid.

-

Isolation of Pure Product: Collect the crystals by filtration and dry them thoroughly.

Caption: Mechanism of the Kolbe-Schmitt reaction for the synthesis of 2,4-dihydroxybenzoic acid.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis and quantification of 2,4-DHBA.

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A mixed-mode column such as a Primesep D (4.6 x 150 mm, 5 µm) is suitable for separating dihydroxybenzoic acid isomers.

-

Mobile Phase: A gradient of acetonitrile and water with an acidic buffer (e.g., trifluoroacetic acid - TFA).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 250 nm.

-

Injection Volume: 10 µL.

-

Standard Solutions: Prepare stock solutions of 2,4-DHBA in the mobile phase. Create a series of dilutions to generate a calibration curve.

-

Unknown Samples: Dissolve the sample containing 2,4-DHBA in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Caption: A typical workflow for the analysis of 2,4-dihydroxybenzoic acid using HPLC.

Biological Significance and Signaling Pathways

2,4-Dihydroxybenzoic acid is not only a synthetic compound but is also found in nature as a plant metabolite. It has garnered significant attention for its biological activities, particularly its role in the biosynthesis of Coenzyme Q10 (CoQ10).

Role in Coenzyme Q10 Biosynthesis

Coenzyme Q10 is a vital component of the electron transport chain in mitochondria, essential for cellular respiration and energy production. The biosynthesis of CoQ10 is a multi-step process that utilizes 4-hydroxybenzoic acid as a precursor for the benzoquinone ring. In certain genetic disorders where the endogenous synthesis of 4-hydroxybenzoic acid is impaired, 2,4-dihydroxybenzoic acid can act as an alternative precursor, bypassing the deficient enzymatic step.

The proposed pathway involves the prenylation of 2,4-dihydroxybenzoic acid by the enzyme COQ2, followed by a series of modifications including decarboxylation, hydroxylations, and methylations to ultimately form CoQ10. This makes 2,4-DHBA a compound of interest for the development of therapies for primary CoQ10 deficiencies.

Caption: Role of 2,4-DHBA in bypassing deficient steps in Coenzyme Q10 biosynthesis.

Conclusion

2,4-Dihydroxybenzoic acid is a multifaceted molecule with well-defined chemical properties and a growing significance in the biological and pharmaceutical sciences. Its straightforward synthesis and purification, coupled with its potential to modulate critical metabolic pathways, make it a compelling subject for further research. This guide has provided a detailed overview of its key characteristics and experimental protocols to facilitate its use in the laboratory. The role of 2,4-DHBA as a precursor in Coenzyme Q10 biosynthesis highlights its therapeutic potential and underscores the importance of continued investigation into its mechanisms of action and applications in human health.

Natural Occurrence of 2,4-Dihydroxybenzoic Acid in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxybenzoic acid (2,4-DHBA), also known as β-resorcylic acid, is a dihydroxybenzoic acid that has garnered increasing interest within the scientific community. As a plant metabolite, it plays a role in plant defense mechanisms and has been identified in various natural sources.[1][2] Its presence in the human diet, through the consumption of fruits and beverages, has led to investigations into its potential bioactivities. This technical guide provides an in-depth overview of the natural sources of 2,4-DHBA in plants, presenting quantitative data, detailed experimental protocols for its analysis, and insights into its biosynthetic pathways.

Natural Sources and Quantitative Data

2,4-Dihydroxybenzoic acid has been identified in a range of plant species and derived food products. Quantitative analysis reveals varying concentrations depending on the plant material and processing methods. The following table summarizes the reported concentrations of 2,4-DHBA in several notable plant sources.

| Plant Source | Common Name | Part Analyzed | Concentration (mg/100g FW) | Reference |

| Vaccinium macrocarpon | American Cranberry | Fruit | 0.80 | [1] |

| Olea europaea | Olive (Black) | Fruit (raw) | 0.21 | [1] |

| Olea europaea | Olive Oil (Virgin) | Oil | 0.00402 | [1] |

| Amaranthus spp. | Amaranth | Seeds | High amounts reported | [3] |

| Camellia sinensis | Tea Plant | Leaves | Induced by pathogen infection | [2][4] |

Note: FW denotes fresh weight. The concentration in amaranth seeds was reported as high, but specific quantitative data was not provided in the cited abstract.[3] In Camellia sinensis, 2,4-DHBA is a salicylic acid derivative induced upon pathogen infection, and its accumulation is part of the plant's defense response.[2][4]

Biosynthesis and Signaling Pathway

In plants, 2,4-Dihydroxybenzoic acid can be synthesized from salicylic acid (SA), a key phytohormone in plant defense. A notable pathway has been elucidated in the tea plant, Camellia sinensis, in response to pathogen infection.

Signaling Pathway in Camellia sinensis

The biosynthesis of 2,4-DHBA in Camellia sinensis is initiated by the hydroxylation of salicylic acid. This reaction is catalyzed by a 4/5-hydroxylase enzyme, designated as CsSH1. The resulting 2,4-DHBA can then be glucosylated by the enzyme UDP-glucosyltransferase UGT95B17 to form 2,4-DHBA glucoside. This glucosylation is believed to play a role in regulating the bioactivity and storage of 2,4-DHBA within the plant cell.[2][4]

Experimental Protocols

The accurate quantification of 2,4-Dihydroxybenzoic acid from plant matrices relies on robust extraction and analytical techniques. High-Performance Liquid Chromatography (HPLC) is a commonly employed method for the separation and quantification of phenolic compounds, including 2,4-DHBA.

General Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of 2,4-DHBA from plant samples.

Detailed HPLC Methodology

The following provides a representative HPLC protocol for the analysis of 2,4-Dihydroxybenzoic acid. Method optimization may be required depending on the specific plant matrix and available instrumentation.

1. Extraction:

-

Sample Preparation: Fresh plant material should be washed, flash-frozen in liquid nitrogen, and lyophilized to dryness. The dried material is then ground into a fine powder.

-

Solvent Extraction: A known weight of the powdered plant material (e.g., 1-5 g) is extracted with a suitable solvent such as 80% methanol or ethyl acetate. Sonication or shaking can be used to improve extraction efficiency. The extraction is typically repeated multiple times (e.g., 3 times) to ensure complete recovery of the analyte.

-

Purification: The combined extracts are filtered (e.g., through a 0.45 µm filter) and the solvent is evaporated under reduced pressure at a controlled temperature (e.g., 40°C). The dried extract is then redissolved in a known volume of the initial mobile phase for HPLC analysis.

2. HPLC Analysis:

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is required.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of phenolic acids.

-

Mobile Phase: A gradient elution is often employed to achieve good separation of various phenolic compounds. A typical mobile phase consists of:

-

Solvent A: Water with an acidifier (e.g., 0.1% formic acid or phosphoric acid)

-

Solvent B: Acetonitrile or Methanol

-

-

Gradient Program: The gradient can be optimized, but a representative program might be: 0-5 min, 10% B; 5-20 min, linear gradient to 50% B; 20-25 min, linear gradient to 90% B; 25-30 min, hold at 90% B; followed by re-equilibration to initial conditions.

-

Flow Rate: A flow rate of 1.0 mL/min is typical.

-

Column Temperature: The column is usually maintained at a constant temperature, for example, 25°C or 30°C.

-

Detection:

-

DAD: Detection can be performed by scanning a range of wavelengths (e.g., 200-400 nm) and monitoring at the maximum absorbance wavelength for 2,4-DHBA (around 280-300 nm).

-

MS: For higher sensitivity and specificity, the HPLC can be coupled to a mass spectrometer (e.g., ESI-Q-ToF MS). Detection would be based on the mass-to-charge ratio (m/z) of 2,4-DHBA.[5]

-

-

Quantification: A calibration curve is constructed using certified standards of 2,4-Dihydroxybenzoic acid at various concentrations. The concentration of 2,4-DHBA in the plant extract is then determined by comparing its peak area to the calibration curve.

Conclusion

2,4-Dihydroxybenzoic acid is a naturally occurring phenolic compound found in a variety of plants, with notable concentrations in cranberries and olives. Its role as a salicylic acid derivative in the plant defense system of Camellia sinensis highlights its biological significance. The provided experimental protocols offer a robust framework for the extraction and quantification of 2,4-DHBA, enabling further research into its distribution, biosynthesis, and potential applications in drug development and other scientific fields. The continued investigation of this compound is likely to unveil further insights into its functions in both plant and human health.

References

- 1. Showing all foods in which the polyphenol 2,4-Dihydroxybenzoic acid is found - Phenol-Explorer [phenol-explorer.eu]

- 2. 2,4‐Dihydroxybenzoic Acid, a Novel SA Derivative, Controls Plant Immunity via UGT95B17‐Mediated Glucosylation: A Case Study in Camellia Sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,4-Dihydroxybenzoic acid | CAS:89-86-1 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. 2,4-Dihydroxybenzoic Acid, a Novel SA Derivative, Controls Plant Immunity via UGT95B17-Mediated Glucosylation: A Case Study in Camellia Sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. arpi.unipi.it [arpi.unipi.it]

The Biosynthesis of β-Resorcylic Acid: A Technical Guide for Researchers

Abstract

β-resorcylic acid, a key structural moiety in a diverse class of bioactive fungal polyketides known as resorcylic acid lactones (RALs), has garnered significant attention in the fields of drug discovery and synthetic biology. Understanding its intricate biosynthetic pathway is paramount for the targeted engineering of novel therapeutic agents. This technical guide provides an in-depth exploration of the enzymatic machinery and biochemical transformations that culminate in the formation of β-resorcylic acid. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fascinating natural product pathway. This document details the key enzymes, their domain architecture, the proposed catalytic mechanisms, and presents quantitative data on production titers. Furthermore, it furnishes detailed experimental protocols for the heterologous expression, purification, and characterization of the biosynthetic enzymes, and includes visualizations of the core pathways and workflows.

Introduction

β-resorcylic acid (2,4-dihydroxybenzoic acid) is a phenolic acid that serves as the aromatic core of numerous fungal secondary metabolites, most notably the resorcylic acid lactones (RALs).[1] These macrocyclic polyketides exhibit a wide array of biological activities, including antibiotic, antifungal, and anticancer properties. Prominent members of the RAL family include zearalenone, radicicol, and hypothemycin, each with its own unique pharmacological profile.[2]

The biosynthesis of the β-resorcylic acid moiety is a fascinating example of the catalytic versatility of fungal polyketide synthases (PKSs). It involves a sophisticated interplay between two collaborating iterative PKSs: a highly reducing PKS (hrPKS) and a non-reducing PKS (nrPKS). This guide will dissect the individual roles of these enzymatic players and elucidate the step-by-step process of β-resorcylic acid formation.

The Core Biosynthetic Pathway

The formation of β-resorcylic acid is intrinsically linked to the biosynthesis of the entire resorcylic acid lactone scaffold. The pathway is initiated by a highly reducing polyketide synthase (hrPKS) that is responsible for synthesizing a linear, partially reduced polyketide chain. This intermediate is then transferred to a non-reducing polyketide synthase (nrPKS) for further extension, cyclization, and aromatization to yield the characteristic β-resorcylic acid moiety embedded within the macrolactone.

The Role of the Highly Reducing Polyketide Synthase (hrPKS)

The hrPKS is a multi-domain enzyme that iteratively condenses acetyl-CoA and malonyl-CoA units to assemble a polyketide chain. The domain architecture of a typical hrPKS involved in RAL biosynthesis includes:

-

Ketoacyl Synthase (KS): Catalyzes the decarboxylative condensation of malonyl-CoA onto the growing polyketide chain.

-

Acyltransferase (AT): Selects and loads the acetyl-CoA starter unit and malonyl-CoA extender units onto the Acyl Carrier Protein.

-

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheinyl arm and shuttles it between the various catalytic domains.

-

Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.

-

Dehydratase (DH): Dehydrates the β-hydroxyacyl intermediate to an enoyl intermediate.

-

Enoyl Reductase (ER): Reduces the enoyl intermediate to a saturated acyl chain.

The degree of reduction at specific positions along the polyketide chain is programmed into the hrPKS, leading to a specific pattern of hydroxyl and double bond functionalities in the final product.

The Non-Reducing Polyketide Synthase (nrPKS) and the Genesis of β-Resorcylic Acid

The linear polyketide intermediate synthesized by the hrPKS is transferred to the nrPKS, which orchestrates the final steps of β-resorcylic acid and RAL formation. The key domains of the nrPKS in this process are:

-

Ketoacyl Synthase (KS), Acyltransferase (AT), and Acyl Carrier Protein (ACP): These domains further extend the polyketide chain with additional malonyl-CoA units.

-

Product Template (PT) Domain: This crucial domain controls the regiospecific folding of the polyketide chain, positioning it for the correct intramolecular aldol condensation that leads to the formation of the aromatic ring of β-resorcylic acid.[3][4]

-

Thioesterase (TE) Domain: The TE domain catalyzes the final release of the polyketide product from the ACP. In RAL biosynthesis, this release occurs via an intramolecular esterification, forming the characteristic macrolactone ring.[5][6][7][8][9]

The formation of the β-resorcylic acid ring is a result of a C2-to-C7 intramolecular aldol condensation of the polyketide chain, which is directed by the PT domain.[6] Subsequent dehydration and enolization lead to the aromatization of the ring.

Visualization of the Biosynthetic Pathway and Experimental Workflow

Biosynthetic Pathway of β-Resorcylic Acid Lactones

Caption: Biosynthesis of β-resorcylic acid lactones by collaborating PKSs.

Experimental Workflow for PKS Characterization

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Natural resorcylic acid lactones: A chemical biology approach for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polyketide mimetics yield structural and mechanistic insights into product template domain function in nonreducing polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resorcylic acid lactone biosynthesis relies on a stereotolerant macrocyclizing thioesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chemoenzymatic macrocycle synthesis using resorcylic acid lactone thioesterase domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Chemoenzymatic macrocycle synthesis using resorcylic acid lactone thioesterase domains - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

2,4-Dihydroxybenzoic Acid: A Comprehensive Technical Guide

CAS Number: 89-86-1

Synonyms: β-Resorcylic acid, 2,4-DHBA, p-Hydroxysalicylic acid, 4-Carboxyresorcinol

This technical guide provides an in-depth overview of 2,4-Dihydroxybenzoic acid, a phenolic compound with significant potential in research and drug development. The document outlines its chemical properties, synthesis protocols, and biological activities, with a focus on quantitative data and experimental methodologies.

Chemical and Physical Properties

2,4-Dihydroxybenzoic acid is a crystalline solid that is slightly soluble in water and soluble in organic solvents like ethanol and acetone.[1] Its chemical structure, possessing both a carboxylic acid and two hydroxyl groups, imparts it with notable antioxidant and antimicrobial properties.

| Property | Value | Reference |

| Molecular Formula | C₇H₆O₄ | [2] |

| Molecular Weight | 154.12 g/mol | [2] |

| Melting Point | 229 °C (decomposes) | [3] |

| pKa₁ | 3.11 | [3] |

| pKa₂ | 8.55 | [3] |

| pKa₃ | 14.0 | [3] |

| Water Solubility | Soluble | [3] |

| Ethanol Solubility | Soluble | [3] |

| Diethyl Ether Solubility | Soluble | [3] |

| Benzene Solubility | Soluble | [3] |

Synthesis of 2,4-Dihydroxybenzoic Acid

A common and effective method for the synthesis of 2,4-dihydroxybenzoic acid is the Kolbe-Schmitt reaction, which involves the carboxylation of resorcinol.

Experimental Protocol: Kolbe-Schmitt Reaction[4]

Materials:

-

Resorcinol (5.9 g)

-

Sodium bicarbonate (25 g)

-

Distilled water (60 mL)

-

Concentrated Hydrochloric Acid (37%, 29 mL)

-

Oil bath

-

Round bottom flask (100 mL)

-

Stirring apparatus

-

Beaker (500 mL)

-

Filtration apparatus

Procedure:

-

To a 100 mL round bottom flask, add 25 g of sodium bicarbonate and 5.9 g of resorcinol.

-

Add 60 mL of distilled water to the flask and mix the contents.

-

Place the flask in an oil bath and heat to 95-100 °C with continuous stirring for 2 hours. This carboxylation step forms the sodium salt of 2,4-dihydroxybenzoic acid.

-

After 2 hours, increase the temperature to 130 °C and maintain for an additional 15 minutes to ensure complete carboxylation.

-

Allow the flask to cool to room temperature. Transfer the contents to a 500 mL beaker, rinsing the flask with a small amount of cold distilled water to ensure complete transfer.

-

Slowly add 29 mL of concentrated hydrochloric acid to the beaker with stirring. Exercise caution as this will cause effervescence due to the release of carbon dioxide. This step protonates the carboxylate to form the free acid, which will precipitate out of the solution.

-

Cool the beaker in an ice bath to promote complete crystallization.

-

Collect the crude product by filtration.

-

Recrystallize the crude product from a minimum amount of hot water to obtain pure, needle-shaped crystals of 2,4-dihydroxybenzoic acid.

-

Dry the purified crystals.

Characterization:

The identity and purity of the synthesized 2,4-dihydroxybenzoic acid can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

-

¹H NMR (DMSO-d₆): Spectral data can be found on various chemical databases.[4][5]

-

IR (ATR): Characteristic peaks for the hydroxyl and carbonyl groups can be observed.[1]

Biological Activities of 2,4-Dihydroxybenzoic Acid

2,4-Dihydroxybenzoic acid exhibits a range of biological activities, including antioxidant and antimicrobial effects.

Antioxidant Activity

The antioxidant potential of 2,4-dihydroxybenzoic acid has been evaluated using various assays. The following table summarizes its activity in comparison to its isomers.

| Compound | DPPH IC₅₀ (µM) | ABTS (% inhibition at 50 µM) | FRAP (µM Fe²⁺ at 50 µM) | CUPRAC (µM Trolox equivalents at 50 µM) | Reference |

| 2,4-Dihydroxybenzoic acid | > 50 | 16.17 | - | 20.51 | [6] |

| 2,3-Dihydroxybenzoic acid | 3.93 | 86.40 | 173.79 | 60.83 | [6] |

| 2,5-Dihydroxybenzoic acid | 2.53 | 80.11 | 236.00 | 68.77 | [6] |

| 3,4-Dihydroxybenzoic acid | 3.12 | 74.51 | 44.22 | 60.53 | [6] |

| 3,5-Dihydroxybenzoic acid | > 50 | 60.39 | - | 25.13 | [6] |

Antimicrobial Activity

2,4-Dihydroxybenzoic acid has demonstrated inhibitory activity against a range of microorganisms. The minimum inhibitory concentrations (MICs) are presented in the table below.

| Microorganism | MIC (mg/mL) | Reference |

| Escherichia coli | 2 | [7] |

| Pseudomonas aeruginosa | 2 | [7] |

| Staphylococcus aureus | 2 | [7] |

| Bacillus subtilis | 2 | [7] |

| Salmonella enteritidis | 2 | [7] |

| Candida albicans | 2 | [7] |

| Staphylococcus aureus MRSA | 0.5 | [8] |

Potential Signaling Pathway in Cancer Cells

While the direct signaling pathways of 2,4-dihydroxybenzoic acid in human cells are still under investigation, studies on structurally similar hydroxybenzoic acids provide valuable insights into its potential mechanisms of action, particularly in cancer prevention and therapy. Metabolites of flavonoids, such as 2,4,6-trihydroxybenzoic acid, have been shown to inhibit cancer cell growth through the inhibition of Cyclin-Dependent Kinases (CDKs) and require the monocarboxylate transporter SLC5A8 for cellular uptake.[3][9][10] Based on this, a hypothesized signaling pathway for 2,4-dihydroxybenzoic acid in cancer cells is proposed below.

Caption: Hypothesized mechanism of 2,4-dihydroxybenzoic acid's anti-proliferative effect.

This diagram illustrates the potential uptake of 2,4-dihydroxybenzoic acid via the SLC5A8 transporter, leading to the inhibition of CDKs and the induction of CDK inhibitors, ultimately resulting in the suppression of cell cycle progression and proliferation. It is important to note that this pathway is extrapolated from studies on related compounds and requires direct experimental validation for 2,4-dihydroxybenzoic acid.

Conclusion

2,4-Dihydroxybenzoic acid is a versatile phenolic compound with demonstrated antioxidant and antimicrobial properties. Its straightforward synthesis and interesting biological profile make it a compelling candidate for further investigation in the fields of drug discovery and materials science. This guide provides a foundational understanding for researchers and professionals interested in exploring the potential applications of this molecule.

References

- 1. spectrabase.com [spectrabase.com]

- 2. 2,4-Dihydroxybenzoic Acid | C7H6O4 | CID 1491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. "The Flavonoid Metabolite 2,4,6-Trihydroxybenzoic Acid Is a CDK Inhibit" by Ranjini Sankaranarayanan, Chaitanya K. Valiveti et al. [uknowledge.uky.edu]

- 4. 2,4-Dihydroxybenzoic acid(89-86-1) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid [mdpi.com]

- 8. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

- 9. The Flavonoid Metabolite 2,4,6-Trihydroxybenzoic Acid Is a CDK Inhibitor and an Anti-Proliferative Agent: A Potential Role in Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Flavonoid Metabolite 2,4,6-Trihydroxybenzoic Acid Is a CDK Inhibitor and an Anti-Proliferative Agent: A Potential Role in Cancer Prevention | MDPI [mdpi.com]

Spectroscopic Profile of 2,4-Dihydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-dihydroxybenzoic acid (2,4-DHBA), a key intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with generalized experimental protocols for these analytical techniques.

Core Spectroscopic Data

The structural elucidation and characterization of 2,4-dihydroxybenzoic acid are critically supported by data from various spectroscopic methods. This section summarizes the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 2,4-dihydroxybenzoic acid in deuterated dimethyl sulfoxide (DMSO-d₆) exhibits distinct signals corresponding to the aromatic protons and the hydroxyl and carboxylic acid protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.5 | d | ~8.5 | H-6 |

| ~6.3 | dd | ~8.5, ~2.2 | H-5 |

| ~6.2 | d | ~2.2 | H-3 |

Note: The chemical shifts for the hydroxyl (-OH) and carboxylic acid (-COOH) protons are variable and depend on concentration and temperature. They typically appear as broad singlets in the spectrum.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts for the carbon atoms of 2,4-dihydroxybenzoic acid are as follows:

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C-7 (C=O) |

| ~163 | C-2 (C-OH) |

| ~161 | C-4 (C-OH) |

| ~132 | C-6 |

| ~108 | C-5 |

| ~104 | C-1 |

| ~103 | C-3 |

Infrared (IR) Spectroscopy

The IR spectrum of 2,4-dihydroxybenzoic acid reveals the presence of its key functional groups through characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~3200 (broad) | O-H stretch | Phenolic hydroxyl |

| ~1650 | C=O stretch | Carboxylic acid |

| ~1600, ~1500, ~1450 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Carboxylic acid/Phenol |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 2,4-dihydroxybenzoic acid in an acidic mobile phase shows characteristic absorption maxima.

| Wavelength (λmax) nm |

| 208 |

| 258 |

| 296 |

It is important to note that the UV-Vis spectrum of 2,4-dihydroxybenzoic acid is pH-dependent.[1]

Experimental Protocols

The following sections outline generalized experimental procedures for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A general protocol for obtaining NMR spectra of a solid aromatic acid like 2,4-DHBA is as follows:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the 2,4-DHBA sample for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrumental Analysis:

-

The NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher.

-

The instrument is locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is commonly used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

The spectra are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

IR Spectroscopy

Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods are common for analyzing solid samples like 2,4-DHBA.

ATR-FTIR Procedure:

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid 2,4-DHBA sample onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Instrumental Analysis:

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance.

-

After analysis, clean the ATR crystal thoroughly.

-

UV-Vis Spectroscopy

The following is a general procedure for obtaining a UV-Vis spectrum of a phenolic compound:

-

Sample Preparation:

-

Prepare a stock solution of 2,4-DHBA of a known concentration in a suitable solvent (e.g., methanol or an acidic buffer). The solvent should be transparent in the UV-Vis region of interest.

-

Perform serial dilutions of the stock solution to prepare a series of standards with decreasing concentrations.

-

Prepare a blank solution containing only the solvent.

-

-

Instrumental Analysis:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up.

-

Set the desired wavelength range for the scan.

-

Fill a cuvette with the blank solution and use it to zero the instrument.

-

Rinse the cuvette with the sample solution before filling it with the sample.

-

Measure the absorbance of each standard and the sample solution, scanning across the wavelength range to identify the absorption maxima (λmax).

-

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Caption: General workflow for spectroscopic analysis of 2,4-DHBA.

Caption: Logical flow of spectroscopic experiments for 2,4-DHBA.

References

A Technical Guide to the Kolbe-Schmitt Reaction for 2,4-Dihydroxybenzoic Acid Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the Kolbe-Schmitt reaction for the synthesis of 2,4-Dihydroxybenzoic acid (β-resorcylic acid), a valuable intermediate in the pharmaceutical and chemical industries. The guide covers the core reaction mechanism, detailed experimental protocols, and factors influencing reaction outcomes.

Introduction

The Kolbe-Schmitt reaction is a carboxylation process that introduces a carboxyl group onto a phenol ring.[1][2][3] It is a cornerstone of industrial chemistry, most famously used for the synthesis of salicylic acid. The reaction typically involves the treatment of a sodium or potassium phenoxide with carbon dioxide under elevated temperature and pressure, followed by acidification.[2][4]

For di- and tri-hydric phenols, which are more reactive, the reaction can often proceed under milder conditions.[5][6] This guide focuses on the application of this reaction to resorcinol (1,3-dihydroxybenzene) to selectively synthesize 2,4-Dihydroxybenzoic acid.[7][8]

Reaction Mechanism

The synthesis proceeds via an electrophilic aromatic substitution, where the highly activated phenoxide ring acts as the nucleophile and carbon dioxide serves as a weak electrophile.[1][3]

The key steps are:

-

Deprotonation: Resorcinol is treated with a base, such as potassium hydroxide or potassium bicarbonate, to form the more nucleophilic dipotassium resorcinate salt.[1][4]

-

Electrophilic Attack: The resorcinate anion attacks the electrophilic carbon atom of CO2. The high electron density at the C2 and C4 positions (ortho to the hydroxyl groups) directs the carboxylation.

-

Rearomatization: The intermediate undergoes tautomerization to restore the aromaticity of the benzene ring, forming the dipotassium salt of 2,4-dihydroxybenzoic acid.

-

Protonation: The final step involves acidification of the reaction mixture with a strong acid (e.g., HCl) to protonate the carboxylate and phenoxide groups, precipitating the 2,4-Dihydroxybenzoic acid product.[2]

Experimental Data and Protocols

The synthesis of 2,4-Dihydroxybenzoic acid can be achieved under various conditions, from traditional batch reactions to modern intensified processes.

Summary of Reaction Conditions

The following table summarizes quantitative data from different reported methodologies.

| Method | Reactants | Base / Catalyst | Solvent | Temp. (°C) | Pressure | Time | Yield | Reference |

| Aqueous Batch | Resorcinol | KHCO₃ (3 eq.) | Water | 95, then reflux | Atmospheric | 2.5 h | ~25% | [5] |

| Solid-Phase | Resorcinol | NaHCO₃/KHCO₃ mix | None (solid) | 80 - 140 | CO₂ atm. | - | - | [9] |

| Ultrasonication | Resorcinol | KOH (aq.) | Water | Ambient | Atmospheric | - | - | [7] |

| Microreactor | Resorcinol | KHCO₃ (aq.) | Water | up to 200 | High | Short | up to 48% | [10] |

| Organic Base | Resorcinol | DBU | - | 30 | 2.0 MPa CO₂ | - | Moderate-High | [11] |

Detailed Experimental Protocol (Aqueous Batch Method)

This protocol is adapted from a standard laboratory procedure demonstrating the synthesis at atmospheric pressure.[5]

Materials:

-

Resorcinol (5.5 g, 0.050 mol)

-

Potassium Bicarbonate (KHCO₃) (15.0 g, 0.150 mol)

-

Deionized Water (45 mL)

-

Concentrated Hydrochloric Acid (HCl, 35%) (~17 mL)

-

Boiling chips

Procedure:

-

Reaction Setup: Combine resorcinol (5.5 g), potassium bicarbonate (15.0 g), and 45 mL of water in a 100 mL round-bottom flask equipped with a reflux condenser. Add boiling chips.

-

Heating: Heat the mixture in a water bath at 95°C for 1.5 hours. A small amount of CO₂ evolution may be observed.

-

Reflux: Increase the temperature to bring the mixture to a gentle reflux and maintain for 1 hour. Note: Prolonged heating beyond 2.5 hours may lead to product degradation and rearrangement to the 2,6-isomer.[5]

-

Workup: While still hot, transfer the reaction mixture to a 250 mL beaker. Rinse the flask with a small amount of hot water and add it to the beaker.

-

Acidification: Cool the solution to room temperature. Slowly and carefully add concentrated HCl (~17 mL) dropwise with stirring. Vigorous CO₂ evolution will occur. Continue adding acid until the solution is acidic (pH ≤ 3), verified with pH paper.

-

Crystallization: Cool the acidified mixture in an ice bath or refrigerator for several hours to facilitate complete precipitation of the product.

-

Isolation: Collect the crude product by vacuum filtration and wash the filter cake with a small amount of cold water.

-

Purification: Recrystallize the crude solid from a minimal amount of hot water (e.g., 20 mL) to yield pure 2,4-Dihydroxybenzoic acid.[5]

Experimental Workflow Diagram

Factors Influencing Regioselectivity and Yield

The efficiency and selectivity of the Kolbe-Schmitt reaction on resorcinol are sensitive to several parameters:

-

Cation Choice: The alkali metal cation plays a critical role. Potassium salts (KHCO₃, K₂CO₃) are generally preferred for the carboxylation of resorcinol.[5][9] The use of strong bases like sodium hydroxide may increase the formation of the undesired 2,6-dihydroxybenzoic acid isomer.[12]

-

Temperature: While the traditional Kolbe-Schmitt reaction on simple phenol requires high temperatures (~125-150°C), the activated nature of resorcinol allows for lower temperatures.[2][6] However, temperature can influence the regioselectivity; excessive heating or prolonged reaction times can cause the desired 2,4-isomer to rearrange to the thermodynamically more stable 2,6-isomer.[5]

-

Pressure: High CO₂ pressure is typically used in industrial settings to increase the concentration of the electrophile and drive the reaction forward.[2][11] For laboratory-scale synthesis with highly reactive phenols, using a bicarbonate salt as an in situ source of CO₂ at atmospheric pressure is often sufficient.[5]

-

Process Intensification: Modern methods like using ultrasonication or continuous-flow microreactors can significantly enhance reaction rates and yields.[7][11] Microreactors, in particular, offer superior heat and mass transfer, increasing space-time yields dramatically compared to batch processes.[10]

References

- 1. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. testbook.com [testbook.com]

- 5. Sciencemadness Discussion Board - 2,4-dihydroxybenzoic acid from resorcinol - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. 2,4-Dihydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 9. US4996354A - Preparation of 2,4-dihydroxybenzoic acid - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. A critical review of the production of hydroxyaromatic carboxylic acids as a sustainable method for chemical utilisation and fixation of CO 2 - RSC Sustainability (RSC Publishing) DOI:10.1039/D2SU00105E [pubs.rsc.org]

- 12. echemi.com [echemi.com]

A Technical Guide to the Biological Activities of 2,4-Dihydroxybenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2,4-Dihydroxybenzoic acid (2,4-DHB), also known as β-resorcylic acid, is a dihydroxybenzoic acid derivative found as a plant metabolite and in human plasma following the consumption of certain fruits like cranberries. While structurally simple, it exhibits a range of biological activities, including antimicrobial, enzyme inhibitory, and cytotoxic effects. Its chemical structure, featuring hydroxyl groups in the meta position relative to each other, dictates a distinct activity profile compared to its isomers. This technical guide provides an in-depth review of the multifaceted biological activities of 2,4-DHB, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biochemical pathways to serve as a comprehensive resource for research and development.

Antioxidant Activity

The antioxidant potential of phenolic compounds is heavily influenced by the number and position of hydroxyl (-OH) groups on the aromatic ring. Generally, compounds with ortho- or para-positioned hydroxyl groups (like 3,4-dihydroxybenzoic acid or 2,5-dihydroxybenzoic acid) are potent antioxidants due to their ability to form stable phenoxyl radicals through resonance. 2,4-Dihydroxybenzoic acid, with its meta-positioned hydroxyl groups, does not support this extensive delocalization, resulting in significantly lower antioxidant activity compared to other isomers.

Data Presentation: In Vitro Antioxidant Activity

The following table summarizes the quantitative antioxidant activity of 2,4-DHB from comparative studies.

| Assay | Metric | Result for 2,4-DHB | Comparison/Notes |

| DPPH Radical Scavenging | IC₅₀ (µM) | > 120,000 | Ranked lowest among seven dihydroxybenzoic acid isomers tested. |

| ABTS Radical Scavenging | % Inhibition (at 50 µM) | 16.17% | Ranked second to lowest among seven isomers. 2,3-DHB showed the highest activity at 86.40%. |

Experimental Protocol 1: DPPH Radical Scavenging Assay

This protocol outlines the determination of the free radical scavenging activity of 2,4-DHB using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Reagent Preparation:

-

Assay Procedure:

-

In a 96-well plate or cuvette, add a defined volume of the test sample (e.g., 100 µL).

-

Add an equal volume of the 0.1 mM DPPH working solution to initiate the reaction.[2]

-

Include a control well containing the solvent and DPPH solution, but no test sample.

-

Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[2][3]

-

-

Measurement and Calculation:

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.[1][2]

-

The percentage of radical scavenging activity (% RSA) is calculated using the formula: % RSA = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of DPPH radicals) is determined by plotting % RSA against sample concentration.

-

Experimental Protocol 2: ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•⁺).

-

Reagent Preparation:

-

Prepare the ABTS•⁺ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.[3][4]

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[3][5]

-

Before use, dilute the stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[4][5]

-

-

Assay Procedure:

-

Measurement and Calculation:

-

Measure the absorbance at 734 nm.[3]

-

The percentage of inhibition is calculated using the same formula as for the DPPH assay.

-

Visualization: General Antioxidant Assay Workflow

Caption: Workflow for a typical in vitro radical scavenging assay.

Antimicrobial Activity

2,4-Dihydroxybenzoic acid has demonstrated notable antimicrobial properties against a spectrum of Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the MIC values of 2,4-DHB against various microorganisms.

| Microorganism | Strain | MIC (mg/mL) | Reference |

| Escherichia coli | PCM 2857 | 2.0 | [6] |

| Pseudomonas aeruginosa | PCM 2720 | 2.0 | [6] |

| Staphylococcus aureus | PCM 2267 | 2.0 | [6] |

| Bacillus subtilis | PCM 2850 | 2.0 | [6] |

| Salmonella enteritidis | NCTC 4776 | 2.0 | [6] |

| Candida albicans | PCM 2566-FY | 2.0 | [6] |

| Staphylococcus aureus (MRSA) | ATCC 43300 | >1.0 | [7] |

Experimental Protocol 3: Broth Microdilution for MIC Determination

This protocol details the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

-

Preparation:

-

Inoculum: Prepare a bacterial or fungal suspension from a fresh 18-24 hour culture on an agar plate. Standardize the suspension to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in sterile broth to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the well).[8][9]

-

Antimicrobial Agent: Prepare a stock solution of 2,4-DHB in a suitable solvent (e.g., DMSO), then create a series of two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).[10]

-

-

Inoculation and Incubation:

-

Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. The final volume in each well is typically 100-200 µL.[10]

-

Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours (for bacteria) or as required for fungi.[9]

-

-

Interpretation:

-

Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[11]

-

Visualization: Antimicrobial Spectrum of 2,4-DHB

Caption: Documented antimicrobial spectrum of 2,4-DHB.

Enzyme Inhibitory Activities

2,4-DHB serves as a valuable scaffold for the development of enzyme inhibitors. Derivatives have shown potent activity against key enzymes involved in pigmentation and carbohydrate metabolism.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis. Its inhibition is a primary strategy for developing skin-lightening agents. While 2,4-DHB itself is not a potent inhibitor, its derivatives have shown significant activity.

Data Presentation: Tyrosinase Inhibitory Activity

| Derivative of 2,4-DHB | IC₅₀ (µM) | Kinetic Mechanism |

| (2-(3-methoxyphenoxy)-2-oxoethyl 2,4-dihydroxybenzoate) | 23.8 | Noncompetitive |

| Kojic Acid (Reference) | 16.7 | Competitive |

Experimental Protocol 4: Mushroom Tyrosinase Inhibition Assay

This assay measures the inhibition of the oxidation of L-DOPA to dopachrome by mushroom tyrosinase.

-

Reagent Preparation:

-

Prepare a phosphate buffer solution (e.g., 50 mM, pH 6.8).[12]

-

Prepare a stock solution of mushroom tyrosinase (e.g., 500-1000 units/mL) in cold phosphate buffer.[12][13]

-

Prepare a stock solution of L-DOPA (e.g., 10-20 mM) in phosphate buffer.[14][15]

-

Dissolve test compounds (and a positive control like kojic acid) in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

-

-

Assay Procedure:

-

In a 96-well plate, add phosphate buffer, the test compound solution, and the tyrosinase enzyme solution.

-

Pre-incubate the mixture for 5-10 minutes at 25°C.[15]

-

Initiate the reaction by adding the L-DOPA substrate solution.

-

-

Measurement and Calculation:

-

Immediately monitor the formation of dopachrome by measuring the increase in absorbance at 475-492 nm for several minutes.[14][16]

-

Calculate the initial reaction velocity (rate of absorbance change).

-

Determine the percentage of inhibition relative to a control reaction without an inhibitor.

-

Calculate the IC₅₀ value from the dose-response curve.

-

α-Amylase Inhibition

α-Amylase is a crucial enzyme in the digestion of starch. Inhibiting this enzyme can help manage postprandial hyperglycemia in diabetic patients.

Data Presentation: α-Amylase Inhibitory Activity

| Compound | % Inhibition Increase (relative to 4-hydroxybenzoic acid) |

| 2,4-Dihydroxybenzoic acid | 33.31% |

Experimental Protocol 5: α-Amylase Inhibition Assay

This protocol describes a method to screen for inhibitors of porcine pancreatic α-amylase.

-

Reagent Preparation:

-

Prepare a substrate solution by suspending soluble starch (e.g., 0.5% w/v) in a buffer like Tris-HCl or phosphate buffer (e.g., pH 6.9) containing CaCl₂.[17][18]

-

Prepare a porcine pancreatic α-amylase solution (e.g., 2 units/mL) in the same buffer.[18]

-

Prepare test compound solutions at various concentrations. Acarbose is commonly used as a positive control.[19]

-

-

Assay Procedure:

-

Pre-incubate the enzyme solution with the test compound solution for 10 minutes at 37°C.[18]

-

Add the starch substrate solution to start the reaction and incubate for another 10-20 minutes at 37°C.

-

Stop the reaction by adding a stopping reagent, such as dinitrosalicylic acid (DNS) reagent or 50% acetic acid.[18][20]

-

If using DNS, boil the mixture for 5-10 minutes to develop the color, then cool to room temperature.

-

-

Measurement and Calculation:

-

Measure the absorbance of the resulting solution (typically at 540 nm for the DNS method, which measures reducing sugars).[20]

-

The inhibition percentage is calculated by comparing the absorbance of the sample reaction to control reactions (with and without the enzyme).

-

Visualization: Enzyme Inhibition Logical Diagram

Caption: Inhibition points of 2,4-DHB and its derivatives.

Anti-inflammatory Activity

While 2,4-DHB is reported to have potential anti-inflammatory properties, specific quantitative data on its direct activity is limited. However, the standard model for assessing the anti-inflammatory potential of phenolic compounds involves using lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line. LPS triggers an inflammatory cascade, leading to the production of mediators like nitric oxide (NO), prostaglandin E₂ (PGE₂), and pro-inflammatory cytokines (e.g., TNF-α, IL-6).

Experimental Protocol 6: In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes a general method to evaluate the ability of a compound to inhibit NO production in LPS-stimulated RAW 264.7 cells.

-

Cell Culture and Seeding:

-

Treatment and Stimulation:

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[21]

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, a stable product of NO.

-

Calculate the percentage of NO production inhibition relative to the LPS-only treated cells.

-

Visualization: LPS-Induced Inflammatory Signaling Pathway

Caption: Key steps in the LPS-induced NF-κB inflammatory pathway.

Cytotoxicity and Antiproliferative Effects

2,4-DHB has shown selective cytotoxicity against certain human cancer cell lines.

Data Presentation: In Vitro Cytotoxicity

| Cell Line | Cancer Type | Metric | Result |

| MDA-MB-231 | Triple-Negative Breast Cancer | IC₅₀ (mM) | 4.77 |

| MCF-7 | Estrogen Receptor-Positive Breast Cancer | - | Non-toxic |

Experimental Protocol 7: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding and Treatment:

-

Seed cells (e.g., MDA-MB-231) into a 96-well plate at a suitable density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to attach overnight.

-

Replace the medium with fresh medium containing serial dilutions of 2,4-DHB. Include untreated control wells.

-

Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (typically 5 mg/mL in PBS) to each well.[24][25]

-

Incubate the plate for an additional 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[24][26]

-

-

Solubilization and Measurement:

-

Carefully remove the medium and add a solubilization solution (e.g., 100-150 µL of DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[24][27]

-

Shake the plate gently for 15 minutes to ensure complete dissolution.[27]

-

Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[24]

-

Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.

-

Role in Coenzyme Q Biosynthesis

A novel application of 2,4-DHB is its ability to act as a bypass agent in the biosynthesis of Coenzyme Q (CoQ). CoQ is a vital lipid in the mitochondrial electron transport chain. Genetic defects in the CoQ biosynthetic pathway can lead to severe mitochondrial diseases. The pathway starts with 4-hydroxybenzoic acid (4-HB). In certain deficiencies, such as those caused by mutations in the COQ6 or COQ7 genes, downstream hydroxylation steps are impaired. 2,4-DHB can enter the pathway and be utilized by subsequent enzymes, effectively bypassing the defective step and restoring CoQ production.[28][29] This has been demonstrated in yeast, mouse models, and human fibroblasts, offering a promising therapeutic strategy.[30][31]

Visualization: Coenzyme Q Biosynthesis Bypass Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. ijpsonline.com [ijpsonline.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. hrcak.srce.hr [hrcak.srce.hr]

- 15. brieflands.com [brieflands.com]

- 16. researchgate.net [researchgate.net]

- 17. In vitro α-amylase inhibitory assay [protocols.io]

- 18. In vitro study on α-amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus - PMC [pmc.ncbi.nlm.nih.gov]